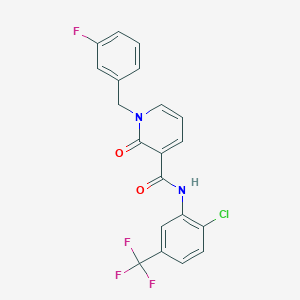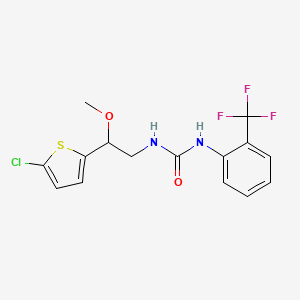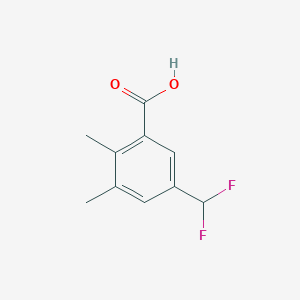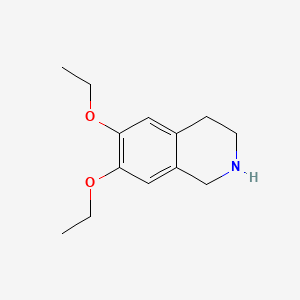![molecular formula C20H17FO5 B2866460 {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 586994-86-7](/img/structure/B2866460.png)
{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid, also known as FBA, is a synthetic compound that belongs to the class of flavonoids. It has been found to possess various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is not fully understood. However, it has been suggested that {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid exerts its biological activities by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid has also been found to inhibit the activity of various enzymes, such as COX-2, MMP-9, and α-glucosidase.
Biochemical and Physiological Effects
{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid has been reported to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the expression of COX-2 and iNOS. {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid has also been shown to decrease the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as SOD and CAT. In addition, {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid has been reported to induce apoptosis in cancer cells and to inhibit the growth and metastasis of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory studies. {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one of the limitations of {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is its poor solubility in water, which may affect its bioavailability and limit its potential applications.
Orientations Futures
There are several future directions for the research on {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid. One of the potential applications of {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid has been found to exhibit neuroprotective effects and to improve cognitive function, making it a promising candidate for drug development in this field. Another potential direction is the use of {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid as an antimicrobial agent. {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid has been reported to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential alternative to conventional antibiotics. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid, as well as its potential interactions with other drugs.
Méthodes De Synthèse
{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-fluorobenzyl bromide with 4-hydroxy-3-methylacetophenone to obtain the intermediate product, which is further reacted with acetic anhydride and sodium acetate to form {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid.
Applications De Recherche Scientifique
{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid has also been reported to exhibit neuroprotective effects and to improve cognitive function.
Propriétés
IUPAC Name |
2-[7-[(4-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO5/c1-11-15-7-8-17(25-10-13-3-5-14(21)6-4-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIZOMSCVIIADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866378.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2866381.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2866383.png)
![7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2866384.png)

![5-[(2-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2866387.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride](/img/structure/B2866388.png)




![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B2866398.png)
![3,4,5-trimethoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2866399.png)